molecular formula C9H13NO B6177334 (4-amino-2,3-dimethylphenyl)methanol CAS No. 2624126-38-9

(4-amino-2,3-dimethylphenyl)methanol

Cat. No.: B6177334
CAS No.: 2624126-38-9
M. Wt: 151.2
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Description

(4-Amino-2,3-dimethylphenyl)methanol is an aromatic compound featuring a phenyl ring substituted with an amino group (–NH₂) at the para position, methyl groups (–CH₃) at the ortho (2nd) and meta (3rd) positions, and a hydroxymethyl (–CH₂OH) group. This structure confers unique physicochemical properties, including moderate polarity due to the –NH₂ and –CH₂OH groups, and steric hindrance from the methyl substituents. The compound is primarily utilized as an intermediate in pharmaceutical and materials synthesis, particularly in the development of conjugates for drug discovery .

Properties

CAS No.

2624126-38-9

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2,3-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (4-nitro-2,3-dimethylphenyl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs in ethanol as a solvent and under mild conditions .

Another method involves the nucleophilic substitution of a halogenated precursor, such as (4-chloro-2,3-dimethylphenyl)methanol, with ammonia or an amine. This reaction can be carried out in a polar solvent like dimethylformamide (DMF) and requires a base such as sodium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(4-amino-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-amino-2,3-dimethylphenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-amino-2,3-dimethylphenyl)methanol with compounds sharing structural motifs such as substituted phenyl rings, amino/hydroxyl groups, or methyl substituents. Key differences in substituent positions, functional groups, and applications are highlighted.

Structural and Functional Group Comparisons
Compound Name Substituents Key Functional Groups Applications Reference
This compound –NH₂ (para), –CH₃ (2,3), –CH₂OH (1) Amino, hydroxymethyl Pharmaceutical intermediates, conjugates
(6-Hydroxymethyl-2,3-dimethylphenyl)methanol –CH₂OH (6), –CH₃ (2,3) Hydroxymethyl (two units) Chromatographic extraction studies
(2-Methoxy-4,5-dimethylphenyl)methanol –OCH₃ (2), –CH₃ (4,5), –CH₂OH (1) Methoxy, hydroxymethyl Not specified (similarity to dyes)
4-Amino-2,3-dimethylazobenzene –NH₂ (4), –CH₃ (2,3), –N=N– (azo group) Amino, azo Dye synthesis
[2-(2,3-Dimethylanilino)phenyl]methanol –NH– (linking phenyl and anilino groups), –CH₃ (2,3), –CH₂OH (1) Anilino, hydroxymethyl Crystal structure studies, intermediates

Key Observations :

  • Amino vs. Methoxy/Azo Groups: The amino group in this compound enhances its reactivity in forming conjugates (e.g., with antioxidants via imine bonds), unlike methoxy or azo substituents, which are more relevant to dyes or stable intermediates .
  • Positional Effects: Moving the hydroxymethyl group from position 4 (target compound) to 6, as in (6-hydroxymethyl-2,3-dimethylphenyl)methanol, alters extraction efficiency in chromatographic studies due to differences in polarity and steric effects .
  • Methyl Substituents : The 2,3-dimethyl configuration in all compared compounds contributes to steric hindrance, influencing reaction kinetics and molecular packing in crystalline forms .
Physicochemical Properties
Compound Name Polarity Solubility (Preliminary Data) Boiling/Melting Points (Estimated) Reference
This compound Moderate Soluble in methanol, DMF Melting point: ~150–160°C
(6-Hydroxymethyl-2,3-dimethylphenyl)methanol High Soluble in polar aprotic solvents Not reported
4-Amino-2,3-dimethylazobenzene Low Insoluble in water; soluble in DCM Melting point: ~200–210°C

Key Observations :

  • The amino and hydroxymethyl groups in this compound increase its polarity compared to azobenzene derivatives, enhancing solubility in polar solvents like methanol .
  • Steric effects from 2,3-dimethyl groups likely raise melting points across all compounds compared to non-methylated analogs.

Research Findings and Data Highlights

  • Conjugate Synthesis: Boiling this compound derivatives with phenolic fragments in toluene-methanol yields imine-linked conjugates, which are reduced to stable amine-linked structures using NaBH₄ .
  • Extraction Efficiency: (6-Hydroxymethyl-2,3-dimethylphenyl)methanol is detected in PA/CW-DVB fiber chromatograms, suggesting its polar groups enhance adsorption compared to non-hydroxylated analogs .
  • Crystallographic Data: [2-(2,3-Dimethylanilino)phenyl]methanol exhibits a planar phenyl ring with intramolecular hydrogen bonding, a feature likely shared by the target compound .

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